1-[2-(Difluoromethoxy)benzyl]azetidine
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Overview
Description
1-[2-(Difluoromethoxy)benzyl]azetidine is an organic compound with the molecular formula C11H13F2NO. It is characterized by the presence of an azetidine ring substituted with a benzyl group that contains a difluoromethoxy substituent.
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)benzyl]azetidine can be achieved through several routes. One common method involves the alkylation of azetidine with 2-(difluoromethoxy)benzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, facilitating the nucleophilic substitution reaction .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)benzyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(Difluoromethoxy)benzyl]azetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)benzyl]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved in its action depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)benzyl]azetidine can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-2-ethynylbenzene: This compound also contains a difluoromethoxy group but differs in its ethynyl substitution, leading to different chemical reactivity and applications.
2-(Difluoromethoxy)benzylamine:
The uniqueness of this compound lies in its azetidine ring, which imparts specific chemical and biological properties that are distinct from those of its analogs.
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
1-[[2-(difluoromethoxy)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-5-2-1-4-9(10)8-14-6-3-7-14/h1-2,4-5,11H,3,6-8H2 |
InChI Key |
AUNVCKBVAUERTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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